1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one hydrochloride
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Overview
Description
1’,2’-Dihydrospiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’-one hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2’-Dihydrospiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’-one hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to scale up the production while maintaining cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis systems to enhance the reproducibility and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1’,2’-Dihydrospiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1’,2’-Dihydrospiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1’,2’-Dihydrospiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine]-1-carboxylate:
1’-biphenyl-4-yl-1-[(3-methylpyridin-2-yl)methyl]-2’-oxo-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine]-6’-carboxylic acid trifluoroacetate: Another related compound with a similar core structure but different substituents and properties.
Uniqueness
1’,2’-Dihydrospiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’-one hydrochloride is unique due to its specific spirocyclic structure and the presence of both piperidine and pyrrolo[3,2-b]pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H14ClN3O |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
spiro[1H-pyrrolo[3,2-b]pyridine-3,3'-piperidine]-2-one;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c15-10-11(4-2-5-12-7-11)9-8(14-10)3-1-6-13-9;/h1,3,6,12H,2,4-5,7H2,(H,14,15);1H |
InChI Key |
HJYNOFSYFAOEOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)C3=C(C=CC=N3)NC2=O.Cl |
Origin of Product |
United States |
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